molecular formula C11H14ClFN2 B2654937 5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride CAS No. 2060047-34-7

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B2654937
CAS No.: 2060047-34-7
M. Wt: 228.7
InChI Key: XLAFMOOFOQGUGZ-UHFFFAOYSA-N
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Description

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride is an organic compound that features a benzene ring substituted with an amino group, a methyl group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride typically involves multi-step organic reactions One common method starts with the nitration of 2-fluorobenzonitrile, followed by reduction to introduce the amino group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride
  • 5-(1-Amino-2-methylpropyl)-2-fluorobenzamide hydrochloride
  • 5-(1-Amino-2-methylpropyl)-2-fluorobenzaldehyde hydrochloride

Uniqueness

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride is unique due to the presence of both a nitrile group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(1-amino-2-methylpropyl)-2-fluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7(2)11(14)8-3-4-10(12)9(5-8)6-13;/h3-5,7,11H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAFMOOFOQGUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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